Cdc7-IN-5

Description

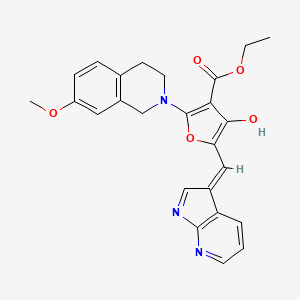

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H23N3O5 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

ethyl 4-hydroxy-2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate |

InChI |

InChI=1S/C25H23N3O5/c1-3-32-25(30)21-22(29)20(12-16-13-27-23-19(16)5-4-9-26-23)33-24(21)28-10-8-15-6-7-18(31-2)11-17(15)14-28/h4-7,9,11-13,29H,3,8,10,14H2,1-2H3/b16-12+ |

InChI Key |

JSRLUFXDTSIAKH-FOWTUZBSSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(OC(=C1O)/C=C/2\C=NC3=C2C=CC=N3)N4CCC5=C(C4)C=C(C=C5)OC |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)N4CCC5=C(C4)C=C(C=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Cdc7-IN-5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a pivotal role in the regulation of the cell cycle, specifically in the initiation of DNA replication.[1][2] Its activity is essential for the transition from the G1 to the S phase.[2] Overexpression of Cdc7 has been documented in a wide array of human cancers, and this overexpression often correlates with poor clinical prognosis, making Cdc7 a compelling target for the development of novel anticancer therapeutics.[3] Cdc7-IN-5, also identified as compound I-B from patent WO2019165473A1, is a potent inhibitor of Cdc7 kinase.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, contextualized within the broader class of Cdc7 inhibitors, and details the experimental methodologies used to characterize these compounds.

Core Mechanism of Action of Cdc7 Inhibitors

Cdc7 kinase activity is dependent on its association with a regulatory subunit, either Dbf4 (forming the Dbf4-dependent kinase, DDK) or Drf1.[5][6] The primary substrate of the active DDK complex is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the catalytic core of the replicative helicase.[2][7] The phosphorylation of the MCM complex by Cdc7 is a critical and indispensable step for the initiation of DNA replication at origins of replication.[2][7]

Cdc7 inhibitors, including this compound, are ATP-competitive compounds. They bind to the ATP-binding pocket of the Cdc7 kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates.[7] The direct consequence of this inhibition is the failure to activate the MCM helicase, which in turn blocks the firing of new replication origins.[7] This leads to replication stress, characterized by the stalling of replication forks.[7] In cancer cells, which are often more reliant on robust DNA replication and may have compromised cell cycle checkpoints, this replication stress can lead to DNA damage, cell cycle arrest in the S phase, and ultimately, p53-independent apoptosis.[7][8] Normal cells, in contrast, tend to undergo a reversible cell cycle arrest, which provides a potential therapeutic window for Cdc7 inhibitors.[7]

Signaling Pathway Perturbed by this compound

The signaling pathway directly targeted by this compound is the initiation of DNA replication. The following diagram illustrates the central role of Cdc7 in this process and the point of intervention for this compound.

Quantitative Data for Representative Cdc7 Inhibitors

| Inhibitor Name | Target | IC50 (Enzymatic Assay) | Ki | Cell Proliferation IC50 |

| Cdc7-IN-1 | Cdc7 | 0.6 nM (at 1 mM ATP)[9] | Not Reported | Not Reported |

| Compound #5 (pyridothienopyrimidine) | Cdc7 | Not Reported | 2 nM[8] | Not Reported |

| Compound #6 (4-indazolylpyrimidin-2(1H)-one) | Cdc7 | 5 nM[8] | Not Reported | Not Reported |

| PHA-767491 | Cdc7, Cdk9 | 10 nM (Cdc7)[10] | Not Reported | ~3.14 µM (average)[10] |

| XL413 | Cdc7 | Not Reported | Not Reported | Varies by cell line[11] |

Note: IC50 and Ki values are dependent on experimental conditions, such as ATP concentration.[10]

Experimental Protocols

The evaluation of Cdc7 inhibitors like this compound involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Assay (e.g., ADP-Glo™)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of Cdc7 kinase.

Methodology:

-

Reagents: Recombinant human Cdc7/Dbf4 kinase, a suitable substrate (e.g., a synthetic peptide derived from MCM2), ATP, kinase assay buffer, and the test inhibitor (this compound).

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase buffer.

-

In a 96-well plate, add the kinase buffer, the MCM2-derived substrate peptide, and the inhibitor at various concentrations.

-

Initiate the reaction by adding the Cdc7/Dbf4 enzyme to each well.

-

Add ATP to start the kinase reaction and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[3]

Cellular Assay: Western Blot for Phospho-MCM2

Objective: To assess the ability of the inhibitor to block Cdc7 activity within a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture a cancer cell line with high Cdc7 expression (e.g., HCT116, U2OS). Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for phosphorylated MCM2 (e.g., p-MCM2 Ser40/41).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: A reduction in the phospho-MCM2 signal with increasing concentrations of this compound indicates the cellular potency of the inhibitor. The membrane can be stripped and re-probed for total MCM2 and a loading control (e.g., β-actin) to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the inhibitor on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at a relevant concentration (e.g., around the cell proliferation IC50) for various time points.

-

Cell Staining: Collect, fix, and stain the cells with a DNA-intercalating dye such as propidium iodide (PI) or DAPI.

-

Flow Cytometry: Analyze the DNA content of individual cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An accumulation of cells in the S phase is indicative of a block in DNA replication.[3]

Conclusion

This compound is a potent inhibitor of Cdc7 kinase, a critical regulator of DNA replication initiation. Its mechanism of action involves the ATP-competitive inhibition of Cdc7, leading to a failure in MCM complex phosphorylation, S-phase arrest, and subsequent apoptosis in cancer cells. While specific quantitative and protocol data for this compound are not extensively available in the public domain, the established methodologies for characterizing other potent Cdc7 inhibitors provide a robust framework for its evaluation. The targeted inhibition of Cdc7 represents a promising therapeutic strategy in oncology, and a thorough understanding of the molecular mechanisms of inhibitors like this compound is crucial for their continued development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 3. benchchem.com [benchchem.com]

- 4. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]

- 5. p53 controls CDC7 levels to reinforce G1 cell cycle arrest upon genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ebiohippo.com [ebiohippo.com]

- 10. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Cdc7-IN-5: A Technical Guide to a Potent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for anticancer therapies.[1] Cdc7-IN-5 has been identified as a potent inhibitor of this kinase, originating from patent WO2019165473A1. While specific details regarding the discovery and chemical synthesis of this compound are contained within this patent, the full text is not publicly available at this time. This guide provides a comprehensive overview of the core principles surrounding Cdc7 inhibition, utilizing publicly available information on other well-characterized Cdc7 inhibitors as a proxy to deliver a technical resource for researchers in the field. This document covers the fundamental biology of the Cdc7 signaling pathway, representative methodologies for the synthesis and evaluation of potent Cdc7 inhibitors, and quantitative data for analogous compounds.

The Cdc7 Kinase Signaling Pathway: A Guardian of Genome Duplication

Cdc7 is a serine/threonine kinase that, in conjunction with its regulatory subunit Dbf4, forms the active DDK (Dbf4-dependent kinase) complex. The primary role of DDK is to phosphorylate the minichromosome maintenance (MCM) complex (MCM2-7), a helicase essential for unwinding DNA at replication origins.[2] This phosphorylation event is a prerequisite for the recruitment of other replication factors, such as Cdc45 and the GINS complex, ultimately leading to the initiation of DNA synthesis.[2] Given its pivotal role, the Cdc7 signaling pathway is a tightly regulated process central to cell cycle progression.

References

The Structure-Activity Relationship of Cdc7-IN-5: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for the development of novel anti-cancer therapeutics.[1] Overexpression of Cdc7 has been observed in a wide range of human cancers and is often associated with poor prognosis. Cdc7-IN-5 is a potent inhibitor of Cdc7 kinase, identified from patent WO2019165473A1.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Cdc7 inhibitors, with a focus on providing a framework for understanding the development of compounds like this compound. Due to the proprietary nature of this compound, this document will utilize publicly available data on other well-characterized Cdc7 inhibitors to illustrate key principles, experimental methodologies, and data presentation.

Introduction: Cdc7 Kinase as a Therapeutic Target

Cdc7 is a serine-threonine kinase that, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK).[3] The primary substrate of DDK is the minichromosome maintenance (MCM) complex, a key component of the DNA replication machinery.[1] Phosphorylation of the MCM complex by DDK is an essential step for the initiation of DNA replication during the S phase of the cell cycle.[4] Inhibition of Cdc7 leads to a failure to initiate DNA replication, resulting in S-phase arrest and subsequent apoptosis in cancer cells.[5] This selective vulnerability of cancer cells to Cdc7 inhibition, compared to normal cells, provides a promising therapeutic window.

Cdc7 Signaling Pathway and Mechanism of Inhibition

The Cdc7 signaling pathway is a tightly regulated process integral to the G1/S phase transition of the cell cycle. The pathway culminates in the activation of the MCM helicase, leading to the unwinding of DNA and the initiation of replication. Small molecule inhibitors of Cdc7, such as this compound, typically act as ATP-competitive inhibitors, binding to the kinase domain of Cdc7 and preventing the phosphorylation of its substrates.

Caption: A diagram illustrating the Cdc7 signaling pathway and the mechanism of action for a Cdc7 inhibitor.

Structure-Activity Relationship (SAR) Studies of Cdc7 Inhibitors

The development of potent and selective Cdc7 inhibitors involves extensive SAR studies. These studies systematically modify the chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. While specific SAR data for this compound is not publicly available, the following table summarizes representative data for other known Cdc7 inhibitors to illustrate the type of information gathered in such studies.

| Compound ID | Core Scaffold | R1 Group | R2 Group | Cdc7 IC50 (nM) | CDK2 IC50 (nM) | Cell Proliferation (HCT116) IC50 (µM) |

| PHA-767491 | Pyrrolopyridinone | - | - | 10 | 34 | 3.14 |

| XL413 | Thienopyrimidine | - | - | 22.7 | >10,000 | >10 |

| TAK-931 | Pyrazolopyrimidine | - | - | <1 | >10,000 | 0.029 |

| Compound A | Thiazole | 2-aminopyrimidine | 2,4-dichlorophenyl | 3.8 | >10,000 | 0.5 |

| Compound B | Indazolylpyrimidinone | Indazole | Pyrimidinone | 5 | >10,000 | >10 |

Note: The data presented in this table is compiled from various public sources for illustrative purposes and may have been generated under different experimental conditions.[6][7][8]

Experimental Protocols

The evaluation of Cdc7 inhibitors requires a suite of biochemical and cellular assays. The following sections detail the methodologies for key experiments.

In Vitro Cdc7 Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of Cdc7 kinase.

Methodology (ADP-Glo™ Luminescence Assay):

-

Reagents: Recombinant human Cdc7/Dbf4 complex, MCM2 peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Prepare a serial dilution of the test inhibitor (e.g., this compound) in kinase buffer.

-

In a 96-well plate, add the kinase buffer, MCM2 substrate, and the inhibitor at various concentrations.

-

Add the Cdc7/Dbf4 enzyme to each well to initiate the reaction.

-

Add ATP to start the kinase reaction and incubate at 30°C for 60 minutes.

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This reagent depletes the remaining ATP.

-

Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature. This reagent converts the ADP generated into ATP and produces a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][9][10]

Cell Proliferation Assay

Objective: To assess the effect of a Cdc7 inhibitor on the growth and viability of cancer cell lines.

Methodology (CellTiter-Glo® Luminescence Assay):

-

Reagents: Cancer cell line (e.g., HCT116), cell culture medium, test inhibitor, CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor.

-

Incubate the plate for 72 hours.

-

Add the CellTiter-Glo® reagent to each well and mix.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[5]

Western Blot Analysis of MCM2 Phosphorylation

Objective: To confirm the on-target activity of the Cdc7 inhibitor in a cellular context by measuring the phosphorylation of its substrate, MCM2.

Methodology:

-

Reagents: Cancer cell line, cell lysis buffer, primary antibodies (anti-phospho-MCM2, anti-total-MCM2, anti-loading control e.g., β-actin), secondary antibody.

-

Procedure:

-

Treat cells with the test inhibitor at various concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary antibodies followed by the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: A decrease in the level of phosphorylated MCM2 relative to total MCM2 and the loading control indicates target engagement.[11]

Experimental and Drug Discovery Workflow

The discovery and development of a Cdc7 inhibitor follows a structured workflow, from initial screening to preclinical evaluation.

Caption: A generalized workflow for the discovery and preclinical development of a kinase inhibitor.

Conclusion

The inhibition of Cdc7 kinase represents a promising strategy for the development of novel anti-cancer agents. The structure-activity relationship of Cdc7 inhibitors is a key aspect of the drug discovery process, guiding the optimization of lead compounds to achieve high potency, selectivity, and favorable drug-like properties. While specific data for this compound remains proprietary, the principles and methodologies outlined in this guide provide a robust framework for understanding the evaluation and development of this important class of therapeutic agents. Continued research into the SAR of Cdc7 inhibitors will undoubtedly lead to the discovery of new and improved clinical candidates for the treatment of cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2019165473A1 - Methods of treatment of cancer comprising cdc7 inhibitors - Google Patents [patents.google.com]

- 3. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 5. benchchem.com [benchchem.com]

- 6. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. benchchem.com [benchchem.com]

The Role of Cdc7-IN-5 in Cell Cycle S Phase Initiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell division cycle 7 (Cdc7) kinase is a pivotal serine-threonine kinase that, in concert with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK). DDK plays an indispensable role in the initiation of DNA replication during the S phase of the cell cycle. Its primary function is the phosphorylation of the minichromosome maintenance (MCM) complex, the catalytic core of the replicative helicase. This phosphorylation event is a critical trigger for the unwinding of DNA at replication origins, thereby licensing them for replication. Given the heightened reliance of cancer cells on robust DNA replication, Cdc7 has emerged as a compelling therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of Cdc7 inhibitors, with a focus on the conceptual role of a compound designated "Cdc7-IN-5," in the context of well-characterized inhibitors. It details their impact on S phase initiation, presents quantitative data for representative inhibitors, and outlines key experimental protocols for their evaluation.

Disclaimer: Information regarding a specific compound designated "this compound" is not extensively available in the public domain. This guide will therefore focus on the well-characterized roles of Cdc7 and its inhibitors, using data from publicly documented compounds as representative examples to delineate the function and evaluation of this class of molecules.

The Central Role of Cdc7 in S Phase Initiation

The transition from the G1 to the S phase is a tightly regulated process to ensure the fidelity of genome duplication.[1] A key step in this transition is the formation of the pre-replicative complex (pre-RC) at origins of replication during late M and early G1 phases. The pre-RC consists of the origin recognition complex (ORC), Cdc6, Cdt1, and the MCM2-7 complex.[2][3]

For DNA replication to commence, the pre-RC must be activated. This activation is a two-step process orchestrated by two key kinase families: cyclin-dependent kinases (CDKs) and Dbf4-dependent kinase (DDK), which is the Cdc7/Dbf4 complex.[4][5] DDK's essential role is to phosphorylate multiple subunits of the MCM complex, primarily Mcm2, Mcm4, and Mcm6.[6][7][8] This phosphorylation event is thought to induce a conformational change in the MCM complex, promoting the recruitment of other essential replication factors, such as Cdc45 and the GINS complex, to form the active CMG (Cdc45-MCM-GINS) helicase.[5] The CMG helicase then unwinds the DNA, allowing for the loading of the DNA polymerase and the initiation of DNA synthesis.[5]

Inhibition of Cdc7 kinase activity prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication.[9][10] This leads to S phase arrest and, in cancer cells which often have compromised cell cycle checkpoints, can induce replication stress, DNA damage, and ultimately apoptosis.[3][11][12] Normal cells, in contrast, tend to undergo a reversible cell cycle arrest, providing a potential therapeutic window for Cdc7 inhibitors.[13]

Signaling Pathway of Cdc7 in S Phase Initiation

Figure 1: Cdc7 signaling pathway and the mechanism of inhibition.

Quantitative Data for Representative Cdc7 Inhibitors

While specific data for this compound is not publicly available, the following tables summarize quantitative data for other well-characterized Cdc7 inhibitors to provide a comparative context for potency and cellular activity.

| Inhibitor Name | Target | IC50 (Enzymatic Assay) | Ki | Cell Proliferation IC50 | Reference |

| Compound #3 | Cdc7 | 2 nM | - | <1 µM (various tumor lines) | [8] |

| Compound #5 | Cdc7 | - | 2 nM | - | [8] |

| Compound #6 | Cdc7 | 5 nM | - | - | [8] |

| EP-05 | Cdc7 | - | - | 0.028 µM (Capan-1) | [14] |

| PHA-767491 | Cdc7 | 10 nM | - | - | [15] |

| TAK-931 | Cdc7 | - | - | - | [11] |

| SGR-2921 | Cdc7 | Potent inhibitor | - | Potent anti-proliferative activity | [16] |

| LY3143921 | Cdc7 | ATP-competitive | - | Favorable pre-clinical activity | [17] |

Note: IC50 and Ki values can vary depending on the specific assay conditions, such as ATP concentration.

Experimental Protocols

This section details common methodologies used to evaluate the efficacy and mechanism of action of Cdc7 inhibitors.

In Vitro Cdc7 Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on Cdc7 kinase activity.

Methodology:

-

Radiometric Assay ([γ-³²P]ATP):

-

The Cdc7/Dbf4 enzyme is incubated with varying concentrations of the inhibitor in a kinase assay buffer.[18]

-

The kinase reaction is initiated by the addition of a substrate (e.g., a peptide derived from MCM2) and [γ-³²P]ATP.[18]

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified by separating it from unreacted ATP using methods like phosphocellulose paper binding followed by scintillation counting.[1]

-

The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[1]

-

-

Luminescence-Based Assay (e.g., ADP-Glo™):

-

This assay measures the amount of ADP produced during the kinase reaction.[19][20]

-

A serial dilution of the inhibitor is prepared in a kinase buffer.

-

In a multi-well plate, the kinase buffer, substrate, and inhibitor are combined.

-

The Cdc7/Dbf4 enzyme is added to initiate the reaction.

-

After incubation, the ADP-Glo™ reagent is added to convert the generated ADP to ATP.

-

A subsequent addition of a kinase detection reagent uses the newly synthesized ATP to produce a luminescent signal, which is inversely proportional to the kinase activity.

-

IC50 values are calculated from the dose-response curve.[19]

-

Cell Viability/Proliferation Assay

Objective: To assess the effect of a Cdc7 inhibitor on the growth and viability of cancer cell lines.

Methodology (e.g., MTT or CellTiter-Glo® Assay):

-

Cell Seeding: Cancer cell lines of interest are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[21]

-

Compound Treatment: Cells are treated with a range of concentrations of the Cdc7 inhibitor or a vehicle control (e.g., DMSO).[21]

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Measurement:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured.

-

CellTiter-Glo® Assay: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells.

-

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50/IC50 value is determined from the dose-response curve.[1]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a Cdc7 inhibitor on cell cycle progression.

Methodology:

-

Cell Treatment: Cancer cells are treated with the Cdc7 inhibitor at a relevant concentration (e.g., around the IC50 for cell proliferation) for various time points.[1]

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with a DNA-binding dye such as propidium iodide (PI) or DAPI.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified to determine if the inhibitor causes an arrest at a specific phase, typically the S phase for a Cdc7 inhibitor.

Western Blot Analysis of MCM2 Phosphorylation

Objective: To confirm the on-target effect of the Cdc7 inhibitor in cells by measuring the phosphorylation of its direct substrate, MCM2.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with various concentrations of the Cdc7 inhibitor for a defined period. The cells are then lysed in a buffer containing protease and phosphatase inhibitors.[19]

-

Protein Quantification: The total protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated MCM2 (p-MCM2) and a primary antibody for total MCM2 as a loading control.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. A decrease in the p-MCM2 signal with increasing inhibitor concentration indicates target engagement.[16][19]

Experimental Workflow for Evaluating a Novel Cdc7 Inhibitor

Figure 2: A typical preclinical drug discovery workflow.

Conclusion

Cdc7 kinase is a validated and promising target for cancer therapy due to its essential role in the initiation of DNA replication.[1] Inhibitors of Cdc7, exemplified by the conceptual "this compound," act by preventing the phosphorylation of the MCM helicase, leading to a blockage of DNA replication initiation, S-phase arrest, and subsequent apoptosis in cancer cells.[1] The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of such inhibitors. A thorough understanding of the molecular mechanisms and careful execution of these experimental protocols are essential for advancing novel Cdc7-targeted therapies into the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]

- 5. Small-molecule Articles | Smolecule [smolecule.com]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 10. What are CDC7 modulators and how do they work? [synapse.patsnap.com]

- 11. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]

- 12. [PDF] Cdc7 Inhibition Reveals a p53-Dependent Replication Checkpoint That Is Defective in Cancer Cells | Semantic Scholar [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 16. ashpublications.org [ashpublications.org]

- 17. ascopubs.org [ascopubs.org]

- 18. Structural Basis for the Activation and Target Site Specificity of CDC7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. benchchem.com [benchchem.com]

Unveiling Cdc7-IN-5: A Potent Inhibitor of a Key DNA Replication Regulator

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cell division cycle 7 (Cdc7) kinase is a critical serine-threonine kinase that plays a pivotal role in the initiation of DNA replication, a fundamental process for cell proliferation. Its overexpression in various cancer cell lines and human tumors has positioned it as a compelling target for anticancer therapies. Cdc7-IN-5, also known as SRA141 and designated as compound I-B in patent WO2019165473A1, has emerged as a potent inhibitor of Cdc7 kinase. This technical guide provides a comprehensive overview of the biological function and cellular targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the underlying signaling pathway.

Biological Function of Cdc7 Kinase

Cdc7 kinase activity is essential for the transition from the G1 to the S phase of the cell cycle.[1] Its primary function is to phosphorylate components of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase. This phosphorylation event is a prerequisite for the recruitment of other replication factors, leading to the unwinding of DNA at replication origins and the initiation of DNA synthesis.[2][3][4] The activity of Cdc7 is tightly regulated and is dependent on its association with a regulatory subunit, Dbf4 (also known as ASK).[4][5]

Cellular Target of this compound: The Cdc7/Dbf4 Complex

The primary cellular target of this compound is the Cdc7 kinase, specifically in its active complex with the Dbf4 regulatory subunit. By inhibiting the kinase activity of this complex, this compound effectively blocks the phosphorylation of the MCM2-7 complex. This, in turn, prevents the initiation of DNA replication, leading to cell cycle arrest and, in cancer cells, can trigger apoptosis. A key downstream marker of Cdc7 activity is the phosphorylation of MCM2 at serine 53 (Ser53). Inhibition of this specific phosphorylation event serves as a reliable indicator of this compound's target engagement within the cell.

Quantitative Data for this compound

This compound demonstrates potent inhibition of Cdc7 kinase in biochemical assays. The following table summarizes the available quantitative data from patent WO2019165473A1, where this compound is referred to as SRA141.

| Compound Name | Target | Assay Type | IC50 (nM) | Notes |

| This compound (SRA141) | Cdc7 Kinase | Biochemical Assay | 4 | |

| This compound (SRA141) | Cdc7 Kinase | Biochemical Assay | 1.4 | With 1-hour pre-incubation with the enzyme. |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action of this compound, the following diagrams visualize the Cdc7 signaling pathway and a typical experimental workflow for its characterization.

Caption: Cdc7 Signaling Pathway in DNA Replication Initiation.

Caption: Experimental Workflows for Characterizing this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the descriptions in patent WO2019165473A1 and general biochemical and cellular assay principles.

Biochemical Cdc7 Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against Cdc7 kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 kinase complex

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate (e.g., a synthetic peptide derived from MCM2 containing the phosphorylation site)

-

This compound stock solution in DMSO

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)

-

96-well assay plates

-

Phosphatase inhibitors

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or ADP-Glo™ Kinase Assay kit for luminescence-based detection)

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a DMSO-only control.

-

In a 96-well plate, add the diluted this compound or DMSO control.

-

Add the recombinant Cdc7/Dbf4 kinase to each well.

-

(Optional for pre-incubation) Incubate the plate at room temperature for 60 minutes to allow the inhibitor to bind to the kinase.

-

Add the substrate to each well.

-

Initiate the kinase reaction by adding ATP to a final concentration appropriate for the assay (e.g., 100 µM).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction (e.g., by adding EDTA or a specific stop reagent).

-

Measure the amount of substrate phosphorylation. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and quantifying the radioactivity using a scintillation counter. For luminescence-based assays, follow the manufacturer's protocol to measure the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for Target Engagement (Western Blot)

Objective: To confirm that this compound inhibits Cdc7 kinase activity in a cellular context by measuring the phosphorylation of its downstream target, MCM2.

Materials:

-

Cancer cell line (e.g., Colo-205)

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-MCM2 (Ser53) and mouse anti-total MCM2

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system for chemiluminescence detection

Procedure:

-

Seed Colo-205 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (and a DMSO vehicle control) for 48 hours.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MCM2 (Ser53) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Perform ECL detection to visualize the bands.

-

(Optional but recommended) Strip the membrane and re-probe with the primary antibody against total MCM2 to serve as a loading control, followed by incubation with the appropriate HRP-conjugated secondary antibody and ECL detection.

-

Quantify the band intensities using densitometry software and normalize the phospho-MCM2 signal to the total MCM2 signal for each treatment condition.

Conclusion

This compound is a potent and specific inhibitor of Cdc7 kinase, a key regulator of DNA replication initiation. Its ability to block the phosphorylation of the MCM complex and halt the cell cycle at the G1/S transition makes it a promising candidate for further investigation as an anticancer therapeutic. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound and other inhibitors targeting this critical cellular pathway.

References

- 1. Identification of Mcm2 phosphorylation sites by S-phase-regulating kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. molbiolcell.org [molbiolcell.org]

- 4. Dbf4-dependent CDC7 kinase links DNA replication to the segregation of homologous chromosomes in meiosis I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to Cdc7-IN-5: A Potent Inhibitor of Cell Division Cycle 7 Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell Division Cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a crucial, evolutionarily conserved role in the initiation of DNA replication.[1] In partnership with its regulatory subunit Dbf4, it forms the active Dbf4-dependent kinase (DDK) complex. The primary substrate of DDK is the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase essential for unwinding DNA at replication origins.[2] The phosphorylation of MCM subunits by Cdc7 is a pivotal event that triggers the recruitment of other replication factors, thereby licensing origins for firing and initiating DNA synthesis.[3]

Given that uncontrolled proliferation is a hallmark of cancer and that many cancer cells exhibit heightened replication stress, Cdc7 has emerged as a compelling therapeutic target.[3] Inhibition of Cdc7 disrupts the initiation of DNA replication, leading to S-phase arrest and, preferentially in cancer cells with compromised cell cycle checkpoints, apoptotic cell death.[3] This provides a potential therapeutic window, making the development of potent and selective Cdc7 inhibitors an active area of oncology research.

Cdc7-IN-5 is a potent Cdc7 kinase inhibitor. This technical guide provides a comprehensive overview of the molecular properties of this compound, the underlying signaling pathway it targets, detailed experimental protocols for its evaluation, and a summary of quantitative data for representative Cdc7 inhibitors.

Molecular Properties of this compound

This compound, also referred to as compound I-B in patent literature, is a small molecule inhibitor of Cdc7 kinase.[4] Its fundamental molecular characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1402057-86-6 | [4] |

| Molecular Formula | C₂₅H₂₃N₃O₅ | [4] |

| Molecular Weight | 445.47 g/mol | N/A |

| SMILES String | O1C(C([H])=C2C([H])=NC3=C2C([H])=C([H])C([H])=N3)=C(C(C(=O)OC([H])([H])C([H])([H])[H])=C1N1C([H])([H])C2C([H])=C(C([H])=C([H])C=2C([H])([H])C1([H])[H])OC([H])([H])[H])O[H] | [4] |

Cdc7 Signaling Pathway in DNA Replication Initiation

The initiation of DNA replication is a tightly regulated process to ensure genomic integrity. The Cdc7-Dbf4 (DDK) complex is a key kinase that acts downstream of the assembly of the pre-replicative complex (pre-RC) at replication origins. The pre-RC consists of the origin recognition complex (ORC), Cdc6, Cdt1, and the MCM2-7 helicase. During the G1/S transition, DDK phosphorylates multiple subunits of the MCM complex. This phosphorylation event is a critical step that facilitates the recruitment of Cdc45 and the GINS complex to form the active CMG (Cdc45-MCM-GINS) helicase, which unwinds DNA and allows for the loading of the DNA replication machinery.

Cdc7 inhibitors, such as this compound, are typically ATP-competitive, binding to the ATP-binding pocket of the Cdc7 kinase domain. This inhibition prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication and leading to cell cycle arrest in the S-phase.

Experimental Protocols

The evaluation of a Cdc7 inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

General Experimental Workflow

A typical workflow for characterizing a novel Cdc7 inhibitor is outlined below. This process begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess on-target effects and downstream cellular consequences.

In Vitro Cdc7 Kinase Assay (Luminescence-Based)

This assay measures the activity of Cdc7 kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

-

Materials:

-

Recombinant human Cdc7/Dbf4 complex

-

MCM2 peptide substrate

-

Kinase assay buffer

-

ATP

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Luminometer

-

-

Protocol:

-

Prepare serial dilutions of this compound in the appropriate buffer (e.g., with DMSO).

-

In a 96-well plate, add the kinase assay buffer, the MCM2 peptide substrate, and the diluted inhibitor.

-

Add the recombinant Cdc7/Dbf4 enzyme to each well to initiate the pre-incubation.

-

Start the kinase reaction by adding a defined concentration of ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via luciferase. Incubate at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Target Engagement Assay (Western Blot for p-MCM2)

This assay confirms that the inhibitor engages with Cdc7 in a cellular context by measuring the phosphorylation of its downstream target, MCM2.

-

Materials:

-

Cancer cell line (e.g., HCT116, HeLa)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MCM2 (Ser54), anti-total-MCM2, and an antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Protocol:

-

Culture cells to an appropriate confluency and treat with various concentrations of this compound for a defined period (e.g., 2-4 hours).

-

Lyse the cells, and determine the protein concentration of the lysates.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-MCM2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total MCM2 and the loading control to ensure equal protein loading and to assess the specific inhibition of phosphorylation.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the Cdc7 inhibitor on cell cycle progression.

-

Materials:

-

Cancer cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol for fixation

-

Propidium iodide (PI)/RNase A staining solution

-

Flow cytometer

-

-

Protocol:

-

Treat cultured cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in the PI/RNase A staining solution.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase is indicative of inhibition of DNA replication initiation.

-

Quantitative Data on Cdc7 Inhibition

While this compound is described as a potent inhibitor, a specific IC50 value is not publicly available in the cited literature.[4] However, the patent from which it is derived, WO2019165473A1, reports an IC50 of 4 nM for a related compound, SRA141, in an in vitro biochemical assay.[5] The following table summarizes the IC50 values for several other well-characterized Cdc7 inhibitors to provide a comparative context for the potency of compounds targeting this kinase.

| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| PHA-767491 | Kinase Assay | Cdc7 | 10 | [3] |

| NMS-354 | Kinase Assay | Cdc7 | 3 | [3] |

| Compound #2 | Kinase Assay | Cdc7 | 7 | [3] |

| Compound #3 | Kinase Assay | Cdc7 | 2 | [3] |

| Compound #6 | Kinase Assay | Cdc7 | 5 | [3] |

| SRA141 | Kinase Assay | Cdc7 | 4 | [5] |

| XL413 | Kinase Assay | DDK | low nM | [6] |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Conclusion

This compound is a potent inhibitor of Cdc7 kinase, a critical regulator of DNA replication initiation. Its molecular properties and the well-defined role of its target in the cell cycle make it a valuable tool for research in cancer biology and drug development. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of this compound and other novel inhibitors targeting this key enzyme. While specific quantitative data for this compound remains proprietary, the potencies of related compounds suggest that it likely operates in the low nanomolar range, highlighting the potential for developing highly effective anti-cancer therapeutics by targeting the Cdc7 pathway.

References

- 1. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. WO2019165473A1 - Methods of treatment of cancer comprising cdc7 inhibitors - Google Patents [patents.google.com]

- 6. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to Cdc7-IN-5: A Potent Kinase Inhibitor for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication and a key component of the DNA damage response pathway. Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of Cdc7-IN-5, a potent and specific inhibitor of Cdc7 kinase. We will delve into its commercial availability, physicochemical properties, and the underlying biological mechanisms of its action. This document also collates available quantitative data and outlines detailed experimental protocols to facilitate its application in research and drug development.

Introduction to this compound

This compound is a small molecule inhibitor of Cdc7 kinase.[1][2][3][4][5] It is identified as compound I-B in patent WO2019165473A1 and is commercially available for research purposes.[1][2][3][4] The inhibition of Cdc7 by this compound prevents the phosphorylation of the minichromosome maintenance (MCM) complex, a crucial step for the initiation of DNA replication. This blockade of DNA synthesis can lead to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells that are highly dependent on efficient DNA replication.

Commercial Availability and Physicochemical Properties

This compound is available from several commercial suppliers, ensuring its accessibility for the research community. The purity and formulation of the compound may vary between suppliers, and it is recommended to obtain a certificate of analysis (CoA) for specific batch information.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity | Available Forms |

| DC Chemicals | DC28659 | ≥98% | Powder |

| MedChemExpress | HY-130517 | 99.89% | Powder, DMSO solution |

| TargetMol | T10727 | 99.82% | Powder, DMSO solution |

| DLA PHARMACEUTICALS | D28659 | Not specified | Powder (various weights) |

| Tebubio | 282T10727 | Not specified | Powder, DMSO solution |

| Nordic Biosite | T10727 | Not specified | DMSO solution |

| Apollo Scientific | BUP02419 | ≥95% | Powder |

| CP Lab Safety | - | 98% | Powder |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1402057-86-6 | [2][3] |

| Molecular Formula | C₂₅H₂₃N₃O₅ | [2][3] |

| Molecular Weight | 445.47 g/mol | [2] |

| Appearance | Crystalline solid | - |

| Purity | Typically >98% (supplier dependent) | [6] |

| Solubility | Soluble in DMSO | [2] |

| Storage (Powder) | -20°C for long-term storage | [2] |

| Storage (in DMSO) | -80°C for up to 6 months | [2] |

Mechanism of Action and Signaling Pathway

Cdc7 kinase, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK). The primary substrate of DDK is the MCM2-7 complex, the core component of the replicative helicase. Phosphorylation of MCM proteins by DDK is a prerequisite for the recruitment of other replication factors, such as Cdc45 and GINS, to form the active CMG (Cdc45-MCM-GINS) helicase. The CMG helicase unwinds the DNA at replication origins, allowing for the initiation of DNA synthesis.

This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of Cdc7, preventing the transfer of a phosphate group to its substrates. This inhibition of MCM phosphorylation effectively blocks the initiation of DNA replication, leading to S-phase arrest and, in cancer cells, subsequent apoptosis.

Caption: Cdc7 signaling pathway in DNA replication initiation and its inhibition by this compound.

Quantitative Data

For comparative purposes, Table 3 provides IC₅₀ values for other well-characterized Cdc7 inhibitors.

Table 3: IC₅₀ Values of Selected Cdc7 Inhibitors

| Inhibitor | Target/Cell Line | Assay Type | IC₅₀ (nM) | Reference |

| This compound (Compound I-B) | Cdc7 Kinase | Biochemical | < 100 | WO2019165473A1 |

| PHA-767491 | Cdc7 Kinase | Biochemical | 10 | - |

| XL413 | Cdc7 Kinase | Biochemical | 3.4 | - |

| TAK-931 | Cdc7 Kinase | Biochemical | 1.2 | - |

| BBI-101 | HCT116 cells | Cell-based | 150 | - |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

In Vitro Cdc7 Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of Cdc7 kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 complex

-

MCM2 protein (or a peptide substrate)

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

ATP

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only control.

-

In a 96-well plate, add the recombinant Cdc7/Dbf4 kinase and the MCM2 substrate to the kinase buffer.

-

Add the diluted this compound or DMSO control to the respective wells and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (for radiometric assay) or just cold ATP (for ADP-Glo™ assay).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction. For the radiometric assay, this can be done by adding a stop solution (e.g., 3% phosphoric acid) and spotting the mixture onto phosphocellulose paper. For the ADP-Glo™ assay, follow the manufacturer's instructions to deplete unused ATP and convert ADP to ATP for a luminescence readout.

-

Quantify the kinase activity. For the radiometric assay, wash the phosphocellulose paper to remove unincorporated radiolabel and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value using a suitable data analysis software.

Caption: General workflow for an in vitro Cdc7 kinase assay.

Cell Viability/Proliferation Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116, HeLa)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for a desired period (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat them with this compound at various concentrations or for different time points. Include a vehicle control.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content histograms.

References

The Therapeutic Potential of Cdc7-IN-5 in Oncology: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell Division Cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation and a key component of the DNA damage response. Its overexpression in a multitude of solid and hematological malignancies has rendered it a compelling target for anticancer therapy. This technical guide delves into the preclinical potential of Cdc7-IN-5, a potent and selective inhibitor of Cdc7 kinase. We will explore the underlying biology of Cdc7, the mechanism of action of its inhibitors, and present available data on this compound and related compounds. Furthermore, this document provides detailed experimental protocols for the evaluation of Cdc7 inhibitors, serving as a comprehensive resource for researchers in the field of oncology drug discovery and development.

Introduction: The Role of Cdc7 in Cancer

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that, in conjunction with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK) complex.[1][2] This complex plays an indispensable role in the initiation of DNA replication by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core component of the replicative helicase.[3][4] This phosphorylation event is a crucial step for the recruitment of other replisome components, leading to the unwinding of DNA at replication origins and the commencement of DNA synthesis.[5]

Given its fundamental role in cell proliferation, it is not surprising that Cdc7 is frequently overexpressed in a wide range of human cancers, and its elevated levels often correlate with poor prognosis and advanced disease stages.[6][7] Cancer cells, with their high replicative demand and often compromised cell cycle checkpoints, are particularly dependent on the robust function of the DNA replication machinery, making them exquisitely sensitive to the inhibition of key regulators like Cdc7.[8] The therapeutic rationale for targeting Cdc7 lies in the selective induction of replication stress and subsequent apoptosis in cancer cells, while normal, non-proliferating cells are largely unaffected.[9]

This compound: A Potent Inhibitor of a Key Oncogenic Driver

This compound is a potent small molecule inhibitor of Cdc7 kinase.[10] It is identified as compound I-B in patent WO2019165473A1.[10] While specific biochemical and cellular potency values for this compound are not publicly detailed in the patent, its description as a potent inhibitor suggests significant activity. To provide a quantitative context for this class of compounds, the same patent discloses in vitro data for a structurally related compound, SRA141 (also known as compound I-D and Cdc7-IN-6), which demonstrates high potency against Cdc7 kinase.

Quantitative Data

The following tables summarize the available quantitative data for the Cdc7 inhibitor SRA141 (Cdc7-IN-6), a compound from the same patent series as this compound, and other representative Cdc7 inhibitors.

| Compound | Target | Assay Type | IC50 | Reference |

| SRA141 (Cdc7-IN-6) | Cdc7 | In vitro biochemical | 4 nM | [11] |

| TAK-931 | Cdc7 | In vitro enzymatic | <0.3 nM | [12] |

| PHA-767491 | Cdc7 | Biochemical | 10 nM | [13] |

Table 1: In Vitro Potency of Representative Cdc7 Inhibitors.

| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| SRA141 (Cdc7-IN-6) | MV-4-11 (AML) Xenograft | BALB/c mice | Various doses | Efficacy demonstrated | [11] |

| TAK-931 | Multiple Xenograft Models | Murine | Oral administration | Significant and irreversible tumor growth inhibition | [14] |

| XL413 | H69-AR (SCLC) Xenograft | Nude Mice | 20 mg/kg | Moderately inhibited tumor growth | [15] |

Table 2: In Vivo Efficacy of Representative Cdc7 Inhibitors.

Signaling Pathways and Mechanism of Action

The inhibitory action of this compound is directed at a pivotal node in the regulation of DNA replication. The following diagrams illustrate the Cdc7 signaling pathway and the proposed mechanism of action for Cdc7 inhibitors.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. WO2019165473A1 - Methods of treatment of cancer comprising cdc7 inhibitors - Google Patents [patents.google.com]

- 3. THZ1(THZ-1) |CDK7 inhibitor|from DC Chemicals [dcchemicals.com]

- 4. SB1317(TG-02)|CAS 937270-47-8|DC Chemicals [dcchemicals.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. SU9516|SU 9516,SU-9516|DC Chemicals [dcchemicals.com]

- 10. US20230174537A1 - Isoform-Specific Aldehyde Dehydrogenase Inhibitors - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 14. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Understanding Cdc7 Kinase as a Drug Target in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation and a key component of the S-phase checkpoint. Its overexpression is a common feature in a wide range of human cancers and often correlates with poor patient prognosis. The dependency of cancer cells on robust DNA replication machinery makes Cdc7 an attractive and promising target for therapeutic intervention. Inhibition of Cdc7 disrupts DNA replication, leading to replication stress and subsequent p53-independent apoptosis in cancer cells, while normal cells tend to undergo a reversible cell cycle arrest, suggesting a favorable therapeutic window. This technical guide provides an in-depth overview of Cdc7 kinase, its role in oncology, and its development as a drug target. It includes a summary of key Cdc7 inhibitors, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

The Role of Cdc7 Kinase in Cell Cycle and Cancer

Cdc7 is a serine-threonine kinase that, in complex with its regulatory subunit Dbf4 (Dumbbell forming 4), forms the active Dbf4-dependent kinase (DDK)[1][2][3]. The primary and most well-characterized function of DDK is the initiation of DNA replication[4][5]. During the late G1 and early S phase of the cell cycle, DDK phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase[4][6][7]. This phosphorylation is a crucial step for the recruitment of other replication factors, such as Cdc45 and the GINS complex, leading to the unwinding of DNA at replication origins and the commencement of DNA synthesis[7].

Beyond its role in replication initiation, Cdc7 is also implicated in the DNA damage response and S-phase checkpoint control[8]. It is involved in the activation of the ATR-Chk1 pathway by phosphorylating the mediator protein Claspin, which is essential for checkpoint signaling in response to replication stress[9].

The significance of Cdc7 in oncology stems from its frequent overexpression in various tumor types, including colorectal, breast, ovarian, and lung cancers[10][11]. This overexpression is believed to support the high proliferative rate of cancer cells and help them cope with intrinsic replication stress[12][13]. Consequently, cancer cells exhibit a greater dependency on Cdc7 activity for survival compared to normal cells. Inhibition of Cdc7 in cancer cells leads to the stalling of replication forks, accumulation of DNA damage, and ultimately, apoptotic cell death, often through a p53-independent mechanism[10][14]. In contrast, normal cells typically respond to Cdc7 inhibition by undergoing a reversible cell cycle arrest, providing a potential therapeutic window for Cdc7-targeted therapies[15].

Cdc7 Kinase as a Therapeutic Target

The differential reliance of cancer cells on Cdc7 makes it a compelling target for the development of novel anticancer agents. A number of small molecule inhibitors of Cdc7 have been developed and are in various stages of preclinical and clinical evaluation[6][14]. These inhibitors are typically ATP-competitive and bind to the kinase domain of Cdc7, preventing the phosphorylation of its substrates[15].

Quantitative Data on Cdc7 Inhibitors

The potency and selectivity of Cdc7 inhibitors are critical parameters for their therapeutic potential. The following table summarizes publicly available data for some of the most well-characterized Cdc7 inhibitors.

| Inhibitor Name | Other Names | Type | Target IC50 (nM) | Cellular IC50 / GI50 | Selectivity Highlights | Reference |

| TAK-931 | Simurosertib | ATP-competitive | <0.3 | Median GI50: 407.4 nM (in a panel of 246 cell lines) | >120-fold selective for Cdc7 over 317 other kinases | [2][14] |

| XL413 | BMS-863233 | ATP-competitive | 3.4 | 2.14 µM (Colo-205, viability); 416.8 µM (H69-AR, chemo-resistant SCLC) | 63-fold selective over CK2 and 12-fold over Pim-1 | [2][6][16] |

| PHA-767491 | --- | ATP-competitive, Dual Cdc7/Cdk9 inhibitor | 10 (for Cdc7), 34 (for Cdk9) | ~3.14 µM (average in 61 tumor cell lines) | ~20-fold selective against CDK1/2 and GSK3-β | [15][17][18] |

| NMS-354 | --- | ATP-competitive | 3 | Submicromolar range in a broad panel of 120 cancer cell lines | Not specified | [18] |

| Compound 3 | (pyrrolopyridinone derivative) | ATP-competitive | 2 | Submicromolar range in various tumor lines | >60-fold selectivity over other kinases | [18] |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

Signaling Pathways and Experimental Workflows

Cdc7 Signaling Pathway

The Cdc7 signaling pathway is central to the initiation of DNA replication. The following diagram illustrates the key components and their interactions.

Caption: Cdc7-Dbf4 kinase in the initiation of DNA replication.

Experimental Workflow for Cdc7 Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel Cdc7 inhibitor.

Caption: Preclinical evaluation workflow for a Cdc7 inhibitor.

Experimental Protocols

In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of Cdc7 kinase.

-

Reagent Preparation:

-

Prepare a serial dilution of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a master mix containing kinase assay buffer, a suitable substrate (e.g., a peptide derived from MCM2), and ATP.

-

Dilute recombinant human Cdc7/Dbf4 kinase to the desired concentration in kinase assay buffer.

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the test inhibitor at various concentrations. Include positive controls (no inhibitor) and blank controls (no enzyme).

-

Add the master mix to all wells.

-

Initiate the kinase reaction by adding the diluted Cdc7/Dbf4 enzyme to all wells except the blanks.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's protocol. This involves two steps:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.

-

-

Read the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (blank wells) from all other readings.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a Cdc7 inhibitor on the growth and viability of cancer cell lines.

Methodology: [15]

-

Cell Culture and Treatment:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the Cdc7 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

-

Western Blot for Phospho-MCM2 (Target Engagement)

Objective: To confirm that the Cdc7 inhibitor engages its target in cells by measuring the phosphorylation of its substrate, MCM2.

-

Cell Lysis and Protein Quantification:

-

Treat cancer cells with the Cdc7 inhibitor at various concentrations for a specified time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated MCM2 (e.g., p-MCM2 at Ser40/41).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total MCM2 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a Cdc7 inhibitor on cell cycle progression.

-

Cell Treatment and Fixation:

-

Treat cells with the Cdc7 inhibitor at a relevant concentration (e.g., around the cellular IC50) for various time points.

-

Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

-

DNA Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry and Analysis:

-

Analyze the DNA content of individual cells using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) based on their DNA content using appropriate software. An accumulation of cells in the S phase is indicative of a block in DNA replication.

-

Conclusion

Cdc7 kinase represents a highly validated and promising target in oncology. Its critical role in DNA replication and the heightened dependency of cancer cells on its activity provide a strong rationale for the development of Cdc7 inhibitors. The availability of potent and selective inhibitors has enabled a deeper understanding of Cdc7 biology and has shown significant anti-tumor activity in preclinical models. The continued investigation of these inhibitors, both as monotherapies and in combination with other anticancer agents, holds great promise for the future of cancer treatment. This guide provides a foundational resource for researchers and drug developers working to advance this important class of therapeutics.

References

- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]